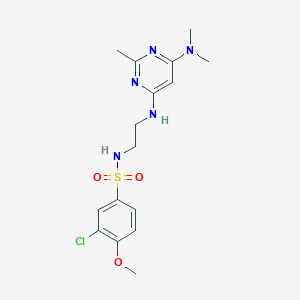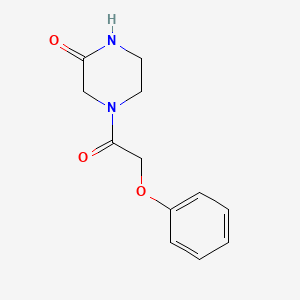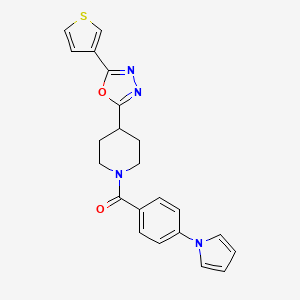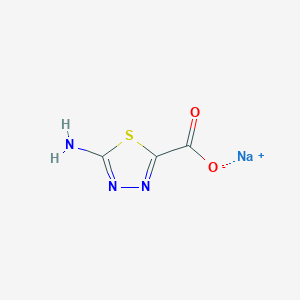![molecular formula C8H10O B2644432 Bicyclo[3.2.1]oct-2-en-8-one CAS No. 17344-66-0](/img/structure/B2644432.png)
Bicyclo[3.2.1]oct-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.1]oct-2-en-8-one is a bicyclic organic compound with the molecular formula C8H10O. It features a unique bicyclo[3.2.1]octane framework, which is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]oct-2-en-8-one can be synthesized through several methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method provides a straightforward route to the bicyclic framework with high selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The use of readily available starting materials and efficient reaction conditions makes this process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]oct-2-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted bicyclo[3.2.1]octane derivatives.
Scientific Research Applications
Bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: Shares the same bicyclic framework but lacks the enone functionality.
Tricyclo[3.2.1.02.7]octane: A related compound with an additional ring, formed through similar synthetic routes.
Uniqueness: Bicyclo[3.2.1]oct-2-en-8-one is unique due to its enone functionality, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
bicyclo[3.2.1]oct-2-en-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDBDTYYKFOVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to Bicyclo[3.2.1]oct-2-en-8-one?
A1: Several synthetic pathways have been explored for the production of this compound. One prominent route involves the utilization of transition metal complexes, specifically carbonyliron complexes, as intermediates. [, ] This method, pioneered by Edward R. Birnbaum, utilizes readily available starting materials like cycloheptatriene and cyclooctatetraene, which upon complexation with iron carbonyl species and subsequent chemical transformations, yield the desired this compound. Another interesting synthesis route involves the meta-photocycloaddition of cyclopentene to phenols. [] Depending on the substituent on the phenol ring, this reaction can yield Bicyclo[3.2.1]oct-2-en-8-ones or 1-hydroxydihydrosemibullvalenes, highlighting the impact of substituents on reaction outcomes.
Q2: Can you elaborate on the role of Manganese(III) in the synthesis of this compound derivatives?
A2: Manganese(III)-based oxidative free-radical cyclization offers a versatile approach for synthesizing this compound derivatives. [] This method utilizes Mn(III) salts, like Mn(OAc)₃, as oxidants to generate radical intermediates from unsaturated ketones. For instance, treating cyclopentanone with Mn(OAc)₃ and a copper catalyst leads to the formation of Bicyclo[3.2.1]oct-3-en-8-one and this compound. This approach proves particularly useful for synthesizing bridged bicyclic ketones, showcasing the potential of Mn(III)-mediated reactions in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2644349.png)
![2-(4-chlorophenoxy)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2644352.png)
![3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B2644353.png)


![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)

![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)


![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2644368.png)
![ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2644369.png)
![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]but-2-ynamide](/img/structure/B2644371.png)
